

In-Depth Technical Guide to the Gold-Yttrium (Au-Y) Phase Diagram

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Compound of Interest

Compound Name: Gold;yttrium

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This technical guide provides a comprehensive overview of the gold-yttrium (Au-Y) binary phase diagram, focusing on the equilibrium phases, invariant reactions, and crystallographic structures of the intermetallic compounds. The information presented is crucial for materials design, high-temperature applications, and understanding the fundamental interactions between gold and yttrium.

Introduction to the Gold-Yttrium System

The gold-yttrium system is characterized by the formation of multiple stable intermetallic compounds, indicating strong chemical interactions between the two elements. The phase diagram reveals a series of peritectic and eutectic reactions, leading to a complex but well-defined set of equilibrium phases. Understanding this phase diagram is essential for predicting the microstructure and properties of Au-Y alloys at various compositions and temperatures.

Gold-Yttrium Phase Diagram

The Au-Y phase diagram has been experimentally determined through a combination of differential thermal analysis (DTA), X-ray diffraction (XRD), optical microscopy (LOM), scanning electron microscopy (SEM), and electron probe microanalysis (EPMA)[1]. The system is characterized by seven intermetallic compounds: Au₂Y, AuY, Au₃Y₄, Au₂Y, Au₃Y, Au₁₄Y₅₁, and Au₆Y[1].

(A visual representation of the phase diagram would be inserted here if available in the search results.)

Invariant Reactions in the Au-Y System

The invariant reactions in the gold-yttrium system, where three phases are in equilibrium, are critical points in the phase diagram that dictate the solidification behavior and microstructure of the alloys. The temperatures and compositions of these reactions are summarized in the table below.

Reaction Type	Temperature (°C)	Composition (at.% Y)	Reaction
Eutectic	880	17.5	$L \leftrightarrow (Au) + Au_6Y$
Peritectic	960	~14	$L + Au_6Y \leftrightarrow Au_{51}Y_{14}$
Peritectic	1080	~23	$L + Au_{51}Y_{14} \leftrightarrow Au_3Y$
Peritectic	1150	~30	$L + Au_3Y \leftrightarrow Au_2Y$
Congruent	1480	50	$L \leftrightarrow AuY$
Peritectic	1200	~57	$L + AuY \leftrightarrow Au_3Y_4$
Peritectic	950	~67	$L + Au_3Y_4 \leftrightarrow AuY_2$
Eutectic	890	80	$L \leftrightarrow AuY_2 + (Y)$

Note: The exact compositions for some peritectic reactions are approximated based on typical phase diagram interpretations and require definitive experimental data for precise values.

Crystallographic Data of Au-Y Intermetallic Compounds

The intermetallic compounds formed in the gold-yttrium system exhibit a range of crystal structures. The crystallographic data for these compounds are essential for phase identification via X-ray diffraction and for understanding their physical and mechanical properties.

Compound	Pearson Symbol	Space Group	Prototype
Au ₆ Y	oP28	Pnma	HoAu ₆
Au ₅₁ Y ₁₄	hP65	P6/m	Gd ₁₄ Ag ₅₁
Au ₃ Y	oP16	Pnma	TiCu ₃
Au ₂ Y	tI12	I4/mmm	MoSi ₂
AuY	cP2	Pm-3m	CsCl
Au ₃ Y ₄	rP21	R-3m	Pu ₃ Pd ₄
AuY ₂	oP12	Pnma	Co ₂ Si

Source:[1]

Experimental Protocols

The determination of the Au-Y phase diagram relies on a suite of complementary experimental techniques. The general methodologies for the key experiments are detailed below.

Sample Preparation

High-purity gold (99.99%) and yttrium (99.9%) are used as starting materials. Alloys of various compositions are prepared by arc-melting the constituent elements in a water-cooled copper crucible under an inert argon atmosphere. To ensure homogeneity, the alloy buttons are typically melted and re-melted several times, with the button being flipped between each melting step. For subsequent analyses, the samples are often annealed at specific temperatures in sealed quartz tubes under vacuum to achieve equilibrium.

Differential Thermal Analysis (DTA)

Objective: To determine the temperatures of phase transitions (e.g., solidus, liquidus, eutectic, and peritectic reactions).

Methodology:

- A small, representative sample of the Au-Y alloy (typically 10-20 mg) is placed in a crucible (e.g., alumina or tungsten). An inert reference material (e.g., alumina) is placed in an identical crucible.
- The sample and reference crucibles are placed in a DTA apparatus.
- The system is evacuated and backfilled with an inert gas (e.g., high-purity argon) to prevent oxidation.
- The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min).
- Thermocouples measure the temperature of the sample and the reference. The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.
- Endothermic or exothermic events in the sample, corresponding to phase transformations, result in a deviation of the ΔT signal from the baseline. The onset temperature of these peaks indicates the transition temperature.

X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the phases present in the alloys at different compositions and temperatures.

Methodology:

- Alloy samples are prepared in bulk form and, if necessary, annealed and quenched to retain the desired high-temperature phases at room temperature.
- A portion of the sample is ground into a fine powder (typically $< 45 \mu\text{m}$) to ensure random orientation of the crystallites.
- The powder is mounted on a sample holder.
- The sample is placed in an X-ray diffractometer.
- A monochromatic X-ray beam (commonly Cu $K\alpha$ radiation) is directed at the sample.

- The diffracted X-rays are detected at various angles (2θ).
- The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline phases present.
- The positions and relative intensities of the diffraction peaks are compared to standard crystallographic databases (e.g., Pearson's Crystal Data) to identify the phases and determine their lattice parameters.

Scanning Electron Microscopy (SEM) and Electron Probe Microanalysis (EPMA)

Objective: To observe the microstructure of the alloys and determine the chemical composition of the constituent phases.

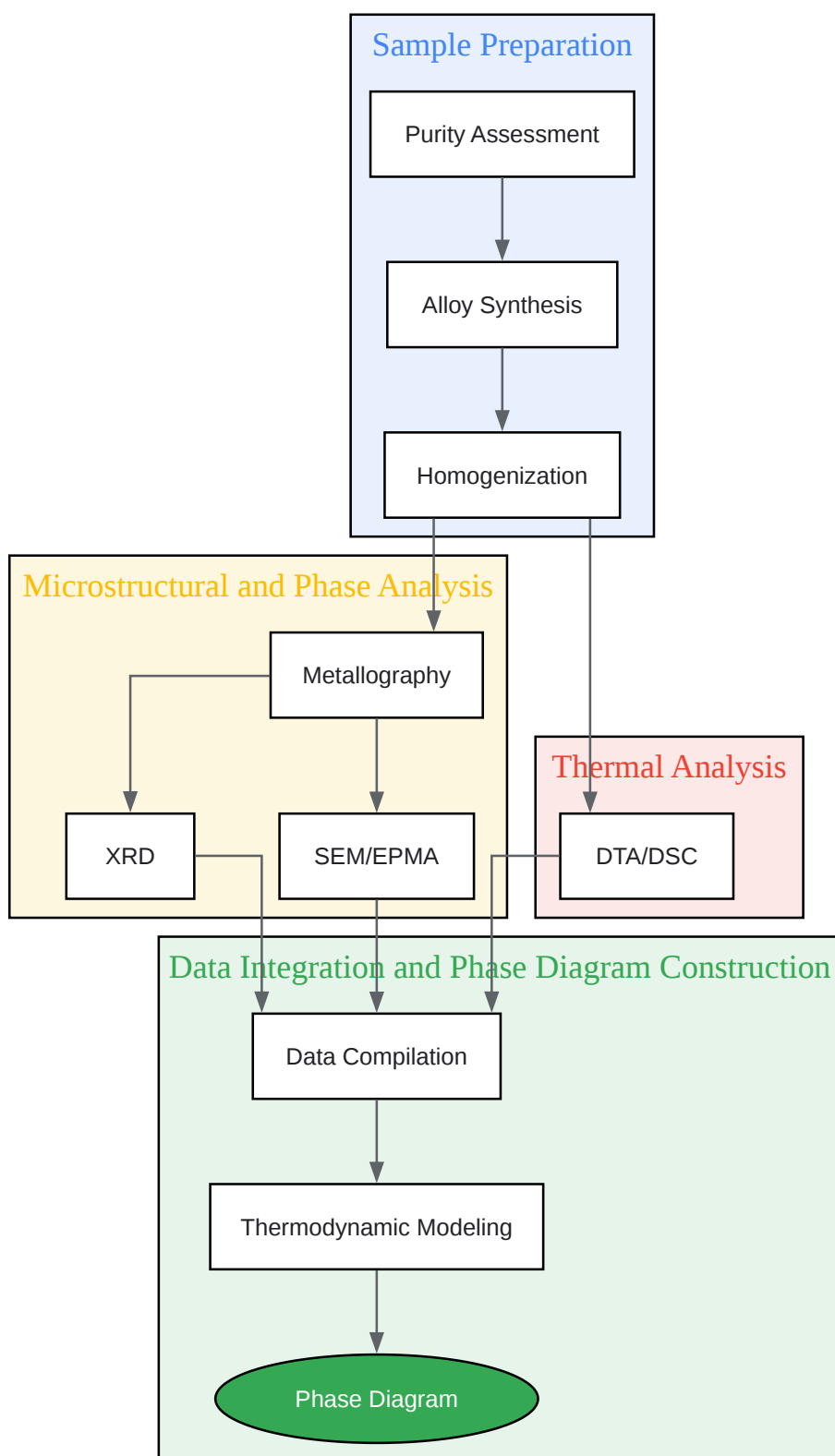
Methodology:

- Bulk alloy samples are mounted in a conductive resin.
- The mounted samples are metallographically prepared by grinding with successively finer abrasive papers, followed by polishing with diamond suspensions to obtain a mirror-like surface.
- The polished samples may be chemically etched to reveal the grain boundaries and phase morphology.
- The prepared samples are coated with a thin layer of a conductive material (e.g., carbon) if they are not sufficiently conductive.
- The sample is placed in the vacuum chamber of the SEM or EPMA instrument.
- A focused beam of high-energy electrons is scanned across the sample surface.
- For SEM: The signals from backscattered electrons (BSE) and secondary electrons (SE) are collected to form images. BSE imaging provides contrast based on atomic number, allowing for the differentiation of phases with different compositions. SE imaging provides topographical information.

- For EPMA: The characteristic X-rays emitted from the sample due to the electron beam interaction are analyzed using wavelength-dispersive spectroscopy (WDS) or energy-dispersive spectroscopy (EDS). By comparing the intensity of the characteristic X-rays from the sample to those from pure element standards, the quantitative chemical composition of each phase can be determined with high accuracy and spatial resolution.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as the gold-yttrium system.



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References

- 1. Phase equilibria investigation of the yttrium-gold system | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]
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